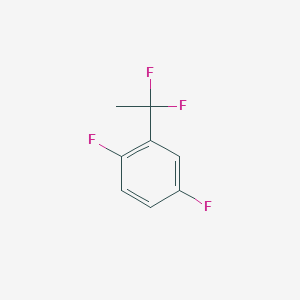

2-(1,1-Difluoroethyl)-1,4-difluorobenzene

Description

Propriétés

IUPAC Name |

2-(1,1-difluoroethyl)-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-8(11,12)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFWGLQWNDWHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Difluorocarbene-Based Cyclopropanation and Functionalization

A prevalent strategy for introducing difluoroalkyl groups onto aromatic rings involves the generation of difluorocarbene intermediates, which can react with suitable aromatic or olefinic substrates.

Difluorocarbene Generation : Difluorocarbene (:CF2) is typically produced from halodifluoromethanes (e.g., chlorodifluoromethane) or halodifluoroacetate salts under basic or thermal conditions. For instance, sodium chlorodifluoroacetate thermally decomposes in high-boiling solvents (diglyme, triglyme) at elevated temperatures (150–190 °C) to release difluorocarbene.

Reaction with Aromatic Substrates : Aromatic compounds bearing electron-rich substituents or activated double bonds can undergo difluorocarbene addition, forming difluorocyclopropane intermediates or difluoroalkyl-substituted aromatics after ring opening or rearrangement. The electrophilic nature of difluorocarbene, influenced by fluorine's electronegativity and resonance effects, is critical in these transformations.

Example : The reaction of halodifluoromethane with α-methylstyrene in the presence of phase-transfer catalysts at room temperature yielded difluorocyclopropane derivatives, demonstrating mild conditions and good selectivity.

Microwave-Assisted Methods : Microwave irradiation has been employed to accelerate difluorocarbene generation and subsequent reactions, reducing reaction times from hours to minutes while maintaining high yields.

Reductive Dehalogenation of Difluorohalobenzenes

An industrially relevant method for synthesizing difluorobenzenes involves catalytic reductive elimination of halogens from difluorohalobenzene precursors.

Starting Materials : Halogenated difluorobenzenes such as 2,4-difluorochlorobenzene or 2,4-difluorobromobenzene serve as substrates.

Catalysts and Conditions : Palladium on carbon (Pd/C) catalysts in the presence of hydrogen gas and amine bases (e.g., trialkylamines) facilitate the reductive dehalogenation at moderate temperatures (70–140 °C, optimally 90–120 °C).

Advantages : This method provides high purity products with minimal corrosion issues compared to earlier processes involving harsh reagents or high catalyst costs. Yields of around 54% to 68% have been reported with high selectivity for 1,3-difluorobenzene derivatives.

Process Details : The reaction is typically conducted in an autoclave with controlled hydrogen pressure. Post-reaction, the mixture is worked up by extraction, catalyst filtration, and distillation to isolate the target compound.

Cyclobutene Ring Expansion via Difluorocarbene Addition

A more specialized synthetic route involves the reaction of difluorocarbene with substituted cyclobutenes to form difluorinated benzene derivatives.

Mechanism : Difluorocarbene attacks the cyclobutene ring, forming a strained housane intermediate, which rearranges to yield difluorobenzene derivatives with fluorines positioned meta to each other.

Reagents : Seyferth’s reagent (phenylmercury trifluoromethyl, Ph-Hg-CF3) serves as a difluorocarbene source upon reaction with sodium iodide, generating difluorocarbene in situ.

Reaction Conditions : The reaction typically requires refluxing for extended periods (e.g., 24 hours) and demands high purity of starting cyclobutene substrates for consistent results.

Limitations : This method is noted for being temperamental and sensitive to impurities, which can complicate scale-up and reproducibility.

Use of (Triphenylphosphonio)difluoroacetate as Difluorocarbene Source

Reagent : (Triphenylphosphonio)difluoroacetate (PDFA) is a stable, solid reagent that releases difluorocarbene upon heating (~80 °C) in polar solvents like N-methylpyrrolidone.

Application : PDFA allows controlled difluorocarbene generation, enabling the synthesis of difluorinated cyclopropanes and potentially difluoroalkylated aromatics under milder and more convenient conditions than traditional halodifluoromethane methods.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

Electrophilicity of Difluorocarbene : The high electronegativity of fluorine atoms imparts strong electrophilicity to difluorocarbene intermediates, favoring reactions with electron-rich alkenes and aromatic systems.

Base Sensitivity : Strong bases can add to difluorocarbene, reducing yields. Use of mild bases or hydrogen halide scavengers (e.g., oxirane) improves selectivity.

Catalyst Selection : Palladium catalysts supported on carbon are effective for reductive dehalogenation, with the choice of amine base influencing reaction rate and product purity.

Industrial Considerations : Corrosion resistance and catalyst cost are critical factors for scaling up reductive dehalogenation processes; the described palladium-catalyzed method balances these concerns.

Microwave Irradiation : Application of microwave heating significantly shortens reaction times in difluorocarbene generation from halodifluoroacetates, enhancing throughput.

Analyse Des Réactions Chimiques

2-(1,1-Difluoroethyl)-1,4-difluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The compound can undergo coupling reactions with various partners, such as sulfonic acids, under photochemical conditions to form functionalized difluoromethylene derivatives.

Applications De Recherche Scientifique

2-(1,1-Difluoroethyl)-1,4-difluorobenzene has a wide range of applications in scientific research, including:

Medicinal Chemistry: The compound is used in the design of bioactive molecules and drug candidates due to its ability to enhance the potency and selectivity of pharmaceutical agents.

Material Science: The compound is used in the development of advanced materials with unique properties, such as improved thermal stability and chemical resistance.

Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions due to its distinctive chemical properties.

Mécanisme D'action

The mechanism of action of 2-(1,1-Difluoroethyl)-1,4-difluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen-bond donor, which allows it to interact with various biological molecules, such as proteins and nucleic acids . This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects.

Comparaison Avec Des Composés Similaires

a. Substituent Effects on Reactivity

- Electron-Withdrawing Groups : The sulfonyl group in Compound strongly withdraws electrons, reducing aromatic ring reactivity in electrophilic substitutions compared to the electron-neutral difluoroethyl group in the target compound.

- Leaving Groups : The bromomethyl group in Compound enables nucleophilic substitution reactions, unlike the stable difluoroethyl group, which resists displacement .

b. Physicochemical Properties

- Lipophilicity: The difluoroethyl group in the target compound increases hydrophobicity (logP ~2.8 estimated) compared to the polar dimethylaminoethyl group in Compound (logP ~1.2).

- Thermal Stability : Sulfonyl-containing Compound exhibits higher thermal stability (decomposition >250°C) due to strong sulfone bonds, whereas the target compound likely decomposes at lower temperatures (~150–200°C) .

Activité Biologique

2-(1,1-Difluoroethyl)-1,4-difluorobenzene is a fluorinated organic compound characterized by its unique chemical structure, which includes two fluorine atoms on the benzene ring and a difluoroethyl substituent. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

The presence of fluorine atoms in organic compounds often enhances their stability, reactivity, and lipophilicity. These properties can influence the biological activity of the compound, making it a candidate for further research in medicinal applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H6F4 |

| Molecular Weight | 188.13 g/mol |

| Boiling Point | Not available |

| Solubility | Varies with solvent |

| Stability | High due to fluorination |

Antimicrobial Activity

Research indicates that fluorinated compounds can exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various pathogens. The incorporation of fluorine can enhance the interaction with microbial membranes and cellular targets.

Antitumor Activity

Fluorinated aromatic compounds have been explored for their potential in cancer therapy. The unique electronic properties imparted by fluorination may contribute to selective targeting of cancer cells. Preliminary studies suggest that related compounds exhibit cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may involve:

- Interaction with Proteins : The difluoroethyl group may act as a bioorthogonal tag that allows selective labeling of biomolecules in living systems.

- Modulation of Metabolic Pathways : Fluorinated compounds often alter metabolic pathways due to their lipophilicity and stability.

- Reactivity with Nucleic Acids : Similar compounds have shown interactions with nucleic acids, potentially affecting gene expression.

Case Studies

While specific case studies on this compound are scarce, the following studies on related compounds provide insights into potential biological activities:

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various fluorinated benzene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to non-fluorinated counterparts .

Study 2: Cytotoxicity Assessment

In vitro assays were conducted using human cancer cell lines (MDA-MB-231 and HepG-2). Compounds structurally related to this compound demonstrated dose-dependent cytotoxicity and induced apoptosis in treated cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1,1-difluoroethyl)-1,4-difluorobenzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nickel-catalyzed cross-coupling of arylboronic acids with 1,1-difluoroethyl chloride (CH₃CF₂Cl), as demonstrated in nickel-mediated reactions . Key optimization parameters include:

- Catalyst selection : Use NiCl₂(dme) with ligands like 1,10-phenanthroline to enhance catalytic activity.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve yield.

- Stoichiometry : A 1:1.2 molar ratio of arylboronic acid to CH₃CF₂Cl minimizes side reactions.

- Characterization : Confirm purity via GC-MS (using 1,4-difluorobenzene as an internal standard) and ¹⁹F NMR for fluorine substituent analysis .

Q. How can the structural integrity of this compound be validated?

- Methodological Answer :

- Spectroscopic techniques :

- ¹H and ¹⁹F NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and CF₂CH₃ groups (δ -120 to -130 ppm for ¹⁹F) .

- GC-MS : Use electron ionization (70 eV) to detect molecular ion peaks (e.g., m/z 174 for C₈H₆F₄) and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and bond angles for steric/electronic analysis (applicable to derivatives) .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

- Methodological Answer :

- Thermodynamic data : Measure vapor pressure via static manometry and calculate ΔfH° using combustion calorimetry .

- Solubility : Perform shake-flask experiments in hexane/water systems, analyzed by HPLC .

- Stability : Conduct accelerated degradation studies under UV light (λ = 254 nm) to assess photolytic decomposition .

Advanced Research Questions

Q. How can discrepancies in reported reaction yields for nickel-catalyzed difluoroethylation be resolved?

- Methodological Answer :

- Controlled experiments : Systematically vary ligand electronics (e.g., electron-rich vs. poor ligands) to identify steric effects on transition states .

- In situ monitoring : Use FT-IR or Raman spectroscopy to detect intermediates (e.g., Ni–CF₂CH₃ species) and optimize catalytic turnover .

- Computational modeling : Apply DFT (B3LYP/6-311+G(d,p)) to map energy profiles for competing pathways (e.g., β-fluoride elimination vs. reductive elimination) .

Q. What factors explain the divergence between in vitro and in vivo metabolic outcomes for fluorinated aromatics like this compound?

- Methodological Answer :

- Enzyme specificity : Use liver microsomes from different species (e.g., rat vs. human) to compare cytochrome P450-mediated oxidation vs. NIH-shifted metabolites .

- Isotope labeling : Synthesize ¹⁸F-labeled analogs to track metabolic pathways via PET imaging .

- In silico prediction : Apply QSAR models to correlate logP and Hammett constants with metabolic half-lives .

Q. How can dynamic nuclear polarization (DNP) enhance sensitivity in NMR studies of this compound?

- Methodological Answer :

- Radical selection : Use trityl radicals (e.g., OX063) at 0.5–1.0 mM in 1,4-difluorobenzene suspensions to maximize polarization transfer .

- Field optimization : Operate at 3.4 T and 1.2 K to achieve >100× signal enhancement for ¹⁹F nuclei .

- Kinetic analysis : Model DNP buildup times (τ ≈ 1–2 hrs) to refine microwave irradiation protocols .

Q. What strategies mitigate challenges in detecting trace impurities during synthesis?

- Methodological Answer :

- Chromatographic separation : Use UPLC with a C18 column (1.7 µm particles) and 0.1% formic acid in acetonitrile/water gradients to resolve byproducts .

- High-resolution MS : Employ Q-TOF instruments (resolving power >30,000) to identify halogenated impurities (e.g., Br/F substitution artifacts) .

- Statistical design : Apply Plackett-Burman screening to prioritize critical factors (e.g., quenching time, pH) in impurity formation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

- Methodological Answer :

- Standardized protocols : Replicate thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) atmospheres to isolate decomposition mechanisms .

- Kinetic studies : Use Kissinger’s method to calculate activation energies (Ea) from DSC data and compare with literature values .

- Cross-lab validation : Collaborate with independent labs to confirm reproducibility under identical conditions (e.g., 10°C/min heating rate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.